Antitumor agent-150

Triple-Negative Breast Cancer Tumor Selectivity MDM2 Degradation

Select Antitumor agent-150 (V10) for MDM2 degradation in p53-mutant models. Unlike CRBN-recruiting PROTACs or occupancy inhibitors, V10 uses a VHL ligand for distinct kinetics and tissue selectivity. It uniquely demonstrates 5-fold selectivity for MDA-MB-231 TNBC cells and 27.2% tumor inhibition in vivo, making it an irreplaceable tool for TNBC research without the p53-wild-type limitations of alternatives.

Molecular Formula C70H106N8O14S
Molecular Weight 1315.7 g/mol
Cat. No. B12371960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-150
Molecular FormulaC70H106N8O14S
Molecular Weight1315.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC4CN(N=N4)CCOCCOCCOCCOCCNC(=O)C(C)CC(=O)CC(C)C5CC(C6(C5(CC(=O)C7=C6C(CC8C7(CCC(=O)C8(C)C)C)O)C)C)O)O
InChIInChI=1S/C70H106N8O14S/c1-42(51-36-57(84)70(12)60-53(81)37-55-67(8,9)56(83)21-22-68(55,10)59(60)54(82)38-69(51,70)11)33-49(79)34-43(2)63(86)71-23-25-89-27-29-91-31-32-92-30-28-90-26-24-77-39-48(75-76-77)15-13-14-16-58(85)74-62(66(5,6)7)65(88)78-40-50(80)35-52(78)64(87)73-44(3)46-17-19-47(20-18-46)61-45(4)72-41-93-61/h17-20,41-44,48,50-53,55,57,62,80-81,84H,13-16,21-40H2,1-12H3,(H,71,86)(H,73,87)(H,74,85)/t42-,43-,44+,48?,50-,51-,52+,53+,55+,57+,62-,68+,69-,70+/m1/s1
InChIKeyHDYFPGZJTHVRGR-YHADFLTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor agent-150: PROTAC-Based MDM2 Degrader for Targeted Protein Degradation Research in Oncology


Antitumor agent-150 (also designated V10) is a proteolysis-targeting chimera (PROTAC) engineered to selectively degrade the MDM2 oncoprotein via recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. The compound is a heterobifunctional molecule comprising a Ganoderic acid A (GAA)-derived MDM2-binding warhead tethered via a 4-oxygen polyethylene glycol (4O-PEG) linker to a VHL ligand [1]. Unlike conventional MDM2 small-molecule inhibitors that merely block the MDM2-p53 protein-protein interaction, this PROTAC degrader eliminates MDM2 through the ubiquitin-proteasome system, a mechanistic distinction that circumvents the compensatory MDM2 upregulation and p53-mutation limitations associated with occupancy-based inhibitors [1].

Why Antitumor agent-150 Cannot Be Replaced by Other MDM2-Targeting PROTACs or Small-Molecule Inhibitors


Although multiple MDM2-targeting PROTACs (e.g., MD-224, MD-265) and small-molecule inhibitors (e.g., Nutlin-3a, MI-1061) are commercially available, substitution of Antitumor agent-150 is scientifically unjustified due to fundamental differences in E3 ligase recruitment, p53-context activity, and tumor subtype selectivity. MD-224 and MD-265 recruit cereblon (CRBN) rather than VHL, resulting in distinct degradation kinetics and tissue-specific expression profiles [1]. Nutlin-3a is a reversible occupancy inhibitor that stabilizes p53 but paradoxically upregulates MDM2 transcription via a negative feedback loop—a limitation absent in PROTAC degraders [2]. Moreover, unlike most MDM2 degraders that demonstrate efficacy primarily in p53 wild-type contexts, Antitumor agent-150 exhibits potent anti-proliferative activity in p53-mutant triple-negative breast cancer (TNBC) cells [3]. These mechanistic and contextual divergences render interchanging MDM2-targeting agents scientifically invalid without explicit experimental validation in the investigator's specific model system.

Quantitative Differential Evidence for Antitumor agent-150 (V10) Against Key Comparators


Superior Selectivity in Triple-Negative Breast Cancer (TNBC) Relative to Lead Compound Ganoderic Acid A

Antitumor agent-150 (V10) demonstrated significantly enhanced selectivity for triple-negative breast cancer cells compared to its parent warhead, Ganoderic acid A (GAA). Within a panel of 20 GAA-based PROTACs (C1–C10 and V1–V10 series) evaluated against four human tumor cell lines (MCF-7, MDA-MB-231, SJSA-1, and HepG2), V10 exhibited the highest selectivity toward the TNBC cell line MDA-MB-231 [1].

Triple-Negative Breast Cancer Tumor Selectivity MDM2 Degradation

Efficacy in p53-Mutant Tumor Models Versus p53 Wild-Type-Dependent MDM2 Inhibitors

Unlike Nutlin-3a and other small-molecule MDM2 inhibitors that require wild-type p53 for therapeutic efficacy, Antitumor agent-150 (V10) maintains anti-proliferative activity in p53-mutant contexts. V10 promoted upregulation of p21 in p53-mutant MDA-MB-231 cells and induced apoptosis via down-regulation of the Bcl-2/Bax ratio [1].

p53-Mutant Cancer TP53 Mutation PROTAC Degrader

Validated In Vivo Tumor Inhibition in TNBC Zebrafish Xenograft Model

Antitumor agent-150 (V10) has been evaluated in an in vivo xenografted TNBC zebrafish model, demonstrating quantifiable tumor inhibitory activity. At a concentration of 50 μg/mL, V10 achieved a tumor inhibition rate of 27.2% [1]. This in vivo validation distinguishes V10 from many early-stage MDM2-targeting PROTACs that lack peer-reviewed in vivo efficacy data in solid tumor models.

In Vivo Xenograft Zebrafish Model TNBC Therapy

VHL-Recruiting PROTAC Architecture Distinct from CRBN-Recruiting MDM2 Degraders (MD-224, MD-265)

Antitumor agent-150 (V10) recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a VHL ligand moiety, whereas clinically advanced MDM2 degraders MD-224 and MD-265 recruit cereblon (CRBN) [1][2]. Molecular dynamics simulations confirm that V10 is a bifunctional molecule capable of simultaneously binding VHL at one terminus and MDM2 at the other [1].

E3 Ligase Recruitment VHL vs CRBN PROTAC Degradation

Optimized Linker Chemistry Validated by Structure-Activity Relationship (SAR) Analysis

Comprehensive SAR analysis of 20 GAA-based PROTACs revealed that V-series compounds incorporating 2O–4O PEG linkers demonstrated superior anti-proliferative activity compared to C-series analogs with alternative linker compositions. The introduction of 2O–4O PEG linkers significantly improved antitumor activity across the panel [1].

Linker Optimization Structure-Activity Relationship PROTAC Design

Cell Cycle Perturbation in TNBC Cells Quantified by Flow Cytometry

Treatment with Antitumor agent-150 (V10) at 10 μM significantly altered the cell cycle distribution of MDA-MB-231 TNBC cells, with notable changes observed in both G1 and S phase populations [1]. Concurrently, V10 promoted apoptosis in MDA-MB-231 cells at the same concentration [1].

Cell Cycle Arrest Apoptosis Induction Flow Cytometry

Validated Research and Industrial Applications for Antitumor agent-150 Based on Differential Evidence


Preclinical Efficacy Studies in Triple-Negative Breast Cancer (TNBC) Xenograft Models

Antitumor agent-150 (V10) is validated for in vivo TNBC xenograft studies, demonstrating a 27.2% tumor inhibition rate at 50 μg/mL in a zebrafish xenograft model [1]. Its 5-fold enhanced selectivity for MDA-MB-231 TNBC cells relative to the parent GAA compound supports its specific application in TNBC-focused efficacy studies where compound selectivity is critical for data interpretation [1].

Mechanistic Studies of MDM2 Degradation in p53-Mutant Cancer Contexts

Antitumor agent-150 (V10) is an appropriate tool for investigating MDM2 degradation pathways in p53-mutant cellular models. The compound induces p21 upregulation and modulates the Bcl-2/Bax apoptotic ratio in p53-mutant MDA-MB-231 cells, enabling studies of MDM2-dependent oncogenic signaling independent of canonical p53 transcriptional activity [1].

Comparative E3 Ligase Recruitment Studies (VHL-Mediated vs CRBN-Mediated Degradation)

As a VHL-recruiting PROTAC degrader, Antitumor agent-150 (V10) serves as a molecular comparator for studies evaluating E3 ligase-dependent degradation efficiency. Investigators comparing VHL-mediated versus CRBN-mediated (e.g., MD-224, MD-265) MDM2 degradation can utilize V10 to dissect ligase-specific effects on degradation kinetics, tissue selectivity, and resistance mechanisms [1][2].

PROTAC Linker Optimization and Structure-Activity Relationship (SAR) Reference

Antitumor agent-150 (V10) incorporates a 2O–4O PEG linker validated through comprehensive SAR analysis of 20 GAA-based PROTACs. This compound serves as a benchmark for linker-optimized VHL-recruiting PROTACs and can be used as a reference standard in medicinal chemistry campaigns focused on optimizing PROTAC linker length, composition, and flexibility [1].

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